4-Chloro-6-(thian-2-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-6-(thian-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a chlorine atom and a thian-2-yl group attached to the triazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(thian-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with a thian-2-ylamine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(thian-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thian-2-yl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new triazine derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Scientific Research Applications
4-Chloro-6-(thian-2-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(thian-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3,5-triazine: A precursor in the synthesis of 4-Chloro-6-(thian-2-yl)-1,3,5-triazin-2-amine.
6-(Thian-2-yl)-1,3,5-triazine: Lacks the chlorine atom but shares the thian-2-yl group.
4-Chloro-6-(methylthio)-1,3,5-triazine: Contains a methylthio group instead of the thian-2-yl group.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the thian-2-yl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11ClN4S |
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Molecular Weight |
230.72 g/mol |
IUPAC Name |
4-chloro-6-(thian-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11ClN4S/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-14-5/h5H,1-4H2,(H2,10,11,12,13) |
InChI Key |
GAFYQFGEJQEZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
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